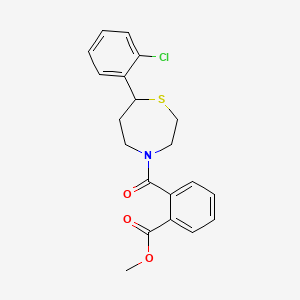

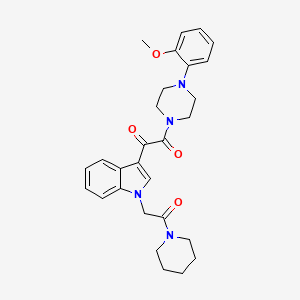

Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions, Michael reactions, and palladium-catalyzed oxidative carbonylation. For instance, the preparation of compounds with similar structures often involves multi-step synthetic routes, starting from readily available precursors and employing conditions that ensure the introduction of specific functional groups at desired positions on the molecular scaffold (Casimir, Guichard, & Briand, 2002).

Molecular Structure Analysis

Structural elucidation of compounds akin to "Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate" employs various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, highlighting the flattened boat conformation of related heterocyclic rings and the orientation of substituents, which influence the compound's physical and chemical properties (Anuradha et al., 2009).

Chemical Reactions and Properties

The chemical behavior of compounds similar to "Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate" includes a range of reactions such as Michael addition, Friedel–Crafts alkylation, and reactions with Grignard reagents. These reactions are pivotal for functionalizing the compounds and introducing various substituents, significantly affecting their chemical properties and reactivity profiles (Hameršak et al., 2003).

Physical Properties Analysis

The physical properties of compounds structurally related to "Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate," such as solubility, melting points, and boiling points, are determined by their molecular structure. The presence of specific functional groups and the overall molecular geometry influence these properties, which are critical for the compound's behavior in different environments and applications (Şahin et al., 2015).

Chemical Properties Analysis

The reactivity and stability of compounds like "Methyl 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)benzoate" under various conditions are essential aspects of their chemical properties. Studies often focus on their behavior in reactions, such as nucleophilic substitutions and electrophilic additions, which are foundational for understanding their chemical versatility and potential for further functionalization (Bacchi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity and Synthesis Techniques

- Compounds exhibiting antimicrobial activity have been synthesized through complex chemical processes, involving reactions of aniline derivatives with carbon disulphide, concentrated ammonia, and methanol, leading to the creation of substituted benzo hydrazides and thiosemicarbazides, further treated to produce substituted 1,2,4-triazoles. These compounds were characterized for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).

Photophysical Properties

- The synthesis and photophysical properties of specific methyl benzoate derivatives have been explored, focusing on quantum yields and excited-state proton transfer. These studies highlight the potential of these compounds in various fields, such as materials science and photophysics, by analyzing how different substituents affect the luminescence properties of the molecules (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Wirkmechanismus

Target of Action

Based on its structure, it might interact with proteins or enzymes that have affinity for benzoate derivatives or thiazepane structures .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action. Many drugs work by binding to their target proteins and modulating their activity, which could be the case for this compound as well .

Biochemical Pathways

Benzoate derivatives are often involved in pathways related to inflammation and pain perception, while thiazepane structures are found in various drugs with diverse effects .

Pharmacokinetics

The presence of the methyl and benzoate groups might influence its solubility and absorption .

Result of Action

Without specific studies, it’s hard to predict the exact molecular and cellular effects of this compound. Its effects would depend on its target and how it modulates the target’s activity .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The chlorophenyl group might make the compound more stable, but could also affect its interaction with the biological environment .

Eigenschaften

IUPAC Name |

methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRUWYQWMHKTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)

![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)